![molecular formula C28H38O5 B11930630 (1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)
(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl]éthyl]-5-hydroxy-10,14-diméthyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-én-9-one est une molécule organique complexe avec une structure pentacyclique unique. Ce composé est caractérisé par ses multiples centres chiraux et la présence de divers groupes fonctionnels, y compris les groupes hydroxyle, cétone et pyrane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique plusieurs étapes, chacune nécessitant un contrôle précis des conditions de réaction pour assurer la bonne stéréochimie et le placement des groupes fonctionnels. La voie de synthèse commence généralement par la construction de la structure pentacyclique principale, suivie de l'introduction des groupes hydroxyle et cétone. Les dernières étapes impliquent l'addition du cycle pyrane et des groupes diméthyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser l'utilisation de réactifs dangereux. Cela pourrait inclure l'utilisation de procédés catalytiques et de principes de chimie verte pour réduire l'impact environnemental de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en acide carboxylique.
Réduction : Le groupe cétone peut être réduit en alcool secondaire.
Substitution : Le cycle pyrane peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Produits principaux
Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle produirait une cétone, tandis que la réduction du groupe cétone produirait un alcool secondaire.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Sa structure unique peut interagir avec des macromolécules biologiques, ce qui en fait un candidat pour la découverte de médicaments.
Médecine : L'activité biologique potentielle du composé pourrait conduire au développement de nouveaux agents thérapeutiques.
Industrie : Il pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, s'il interagit avec des enzymes, il pourrait agir comme un inhibiteur ou un activateur, affectant l'activité de l'enzyme. La présence de plusieurs groupes fonctionnels suggère qu'il pourrait interagir avec diverses voies biologiques, ce qui pourrait entraîner des effets biologiques divers.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it interacts with enzymes, it could act as an inhibitor or activator, affecting the enzyme’s activity. The presence of multiple functional groups suggests that it could interact with various biological pathways, potentially leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1S,2R,3R,4S,5R,6S,8R,12S,13R,16S,19S,20R,21S)-14-Éthyl-4,6,19-triméthoxy-16-(méthoxyméthyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol
Unicité
L'unicité de ce composé réside dans son arrangement spécifique de groupes fonctionnels et de centres chiraux, ce qui peut conduire à des propriétés chimiques et biologiques uniques. Par rapport à des composés similaires, il peut présenter une réactivité et une activité biologique différentes, ce qui en fait une molécule précieuse pour des études plus approfondies.
Propriétés
Formule moléculaire |
C28H38O5 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O5/c1-14-13-20(32-25(30)15(14)2)16(3)17-8-9-18-22-19(10-12-26(17,18)4)27(5)21(29)7-6-11-28(27,31)24-23(22)33-24/h6-7,16-20,22-24,31H,8-13H2,1-5H3/t16-,17+,18-,19-,20+,22-,23+,24+,26+,27-,28-/m0/s1 |
Clé InChI |
ZTEVDTFJUUJBLP-HGSBMKTESA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H]5[C@@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)C |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



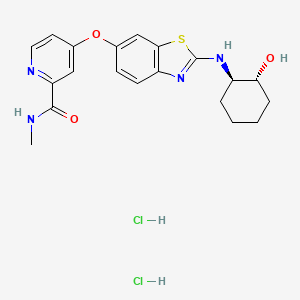
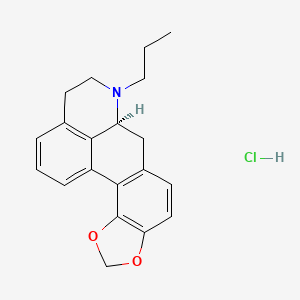

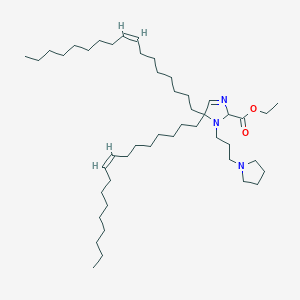
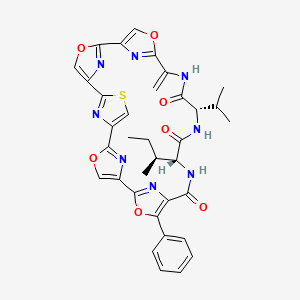
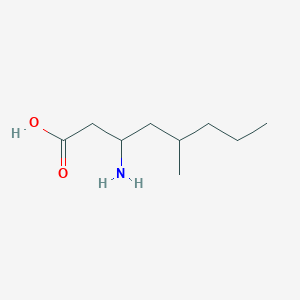
![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)


